molecular formula C6H8F3N3S B13180642 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13180642
M. Wt: 211.21 g/mol
InChI Key: XFQYWPKTPXFEOW-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS 164352-73-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and agrochemical research. This compound features the 1,2,4-triazole-3-thiol scaffold, a pharmacophore known for its diverse biological properties . The integration of the trifluoromethyl group is a strategic modification often used to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules . Researchers value this specific scaffold for developing novel therapeutic agents. Derivatives of 1,2,4-triazole-3-thiol have demonstrated promising anticancer activity in vitro studies against aggressive human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma . Furthermore, such triazole-thiol derivatives are explored as potential inhibitors of protein-protein interactions (PPIs), such as the annexin A2–S100A10 complex, which plays a role in cancer cell metastasis . Beyond oncology, the structural motif is also investigated for its antifungal properties , with fluorinated triazole compounds showing enhanced activity against various plant pathogens . This product is intended for research and development purposes only. For Research Use Only. Not for Human Use.

Properties

Molecular Formula

C6H8F3N3S

Molecular Weight

211.21 g/mol

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H8F3N3S/c1-3(2)12-4(6(7,8)9)10-11-5(12)13/h3H,1-2H3,(H,11,13)

InChI Key

XFQYWPKTPXFEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol generally involves cyclization reactions of appropriate hydrazine derivatives with trifluoromethyl-containing precursors under controlled conditions. The key step is the formation of the 1,2,4-triazole ring system bearing the trifluoromethyl and thiol functional groups.

A typical synthetic approach includes:

  • Reaction of hydrazinecarbothioamide derivatives with trifluoromethyl-substituted nitriles or related electrophiles.
  • Cyclization under basic or acidic conditions to form the triazole ring.
  • Introduction of the isopropyl group at position 4 either by starting with an isopropyl-substituted hydrazine derivative or via alkylation post-cyclization.

This method leverages the nucleophilic character of hydrazine derivatives and the electrophilicity of trifluoromethylated substrates to achieve regioselective cyclization.

Specific Synthetic Procedure Example

One reported method involves the following steps:

Step Reagents and Conditions Description
1 Hydrazonyl chloride (alkyl-substituted) + trifluoroacetaldehyde O-(aryl)oxime Generation of nitrile imines in situ
2 [3 + 2]-Cycloaddition in dichloromethane with triethylamine base Formation of 5-trifluoromethyl 1,2,4-triazole core
3 Purification by flash chromatography Isolation of pure triazole derivative

This procedure, performed at room temperature under inert atmosphere, yields the trifluoromethyl-substituted triazole with good regioselectivity and tolerance to various functional groups.

Industrial Scale Synthesis

Industrial production typically adapts the above laboratory methods to larger scales, optimizing parameters such as:

  • Catalyst selection to improve cyclization efficiency.
  • Reaction times and temperatures to maximize yield.
  • Purification techniques including recrystallization and chromatography to achieve high purity.

The process emphasizes safety due to the use of reactive hydrazine derivatives and volatile trifluoromethyl precursors.

Chemical Reaction Analysis Relevant to Preparation

Key Reaction Types in Synthesis

Reaction Type Role in Preparation Typical Reagents/Conditions
Cyclization Formation of 1,2,4-triazole ring Hydrazine derivatives, trifluoromethyl nitriles, base or acid catalysts
Substitution Introduction of isopropyl or other alkyl groups Alkyl halides, bases for nucleophilic substitution
Oxidation/Reduction Post-synthetic modifications of thiol group Oxidants (H₂O₂, KMnO₄), reductants (NaBH₄)

Mechanistic Insights

The cyclization mechanism involves nucleophilic attack of hydrazine nitrogen on the electrophilic carbon of trifluoromethylated nitriles, followed by ring closure to form the triazole. The thiol group is introduced either directly from the thiocarbohydrazide precursor or via tautomerization of the thione form during cyclization.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Purity Scalability
Classical Cyclization of Hydrazinecarbothioamides Well-established, straightforward Requires careful control of conditions, possible side reactions Moderate to high (60-85%) High after purification Suitable for scale-up
[3 + 2]-Cycloaddition of Nitrile Imines Regioselective, functional group tolerant Requires precursor synthesis, sensitive to moisture High (up to 90%) Very high Amenable to gram-scale synthesis
Microwave-Assisted Synthesis Reduced reaction times, energy efficient Requires specialized equipment Comparable to classical methods High Limited by equipment availability

Research Findings and Trends in Preparation

  • The use of trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile generation has enabled efficient [3 + 2]-cycloaddition routes to 5-trifluoromethyl 1,2,4-triazoles, including the target compound.
  • Microwave-assisted synthesis techniques have been reported to reduce reaction times significantly while maintaining yields and purity, representing a promising approach for rapid synthesis.
  • Advances in catalyst development and reaction medium optimization continue to improve the environmental footprint and cost-effectiveness of synthesis.
  • Purification strategies such as flash chromatography and recrystallization remain critical to obtaining analytically pure compounds suitable for biological testing and industrial use.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Conditions
Starting Materials Hydrazinecarbothioamides, trifluoromethylated nitriles or oximes Varies by method
Solvent Dichloromethane, ethanol, DMF CH₂Cl₂ common for [3 + 2] cycloaddition
Catalyst/Base Triethylamine, sodium hydroxide, potassium hydroxide Triethylamine (3 equiv) for nitrile imine generation
Temperature Room temperature to reflux Room temperature typical for cycloaddition
Reaction Time 12–24 hours 12 hours for cycloaddition; shorter for microwave
Purification Flash chromatography, recrystallization Silica gel chromatography with petroleum ether/CH₂Cl₂

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position 4, 5) Key Features Reference
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Amino (-NH₂), -CF₃ Lacks isopropyl group; used in epoxy coatings for antimicrobial properties .
5-(5-Bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol Isopropyl, 5-bromo-2-furyl Bromofuryl group enhances π-stacking; molecular weight = 288.17 .
4-(2-Fluorophenyl)-5-(isopropyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl, isopropyl Fluorophenyl improves metabolic stability .
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Phenyl, 3,4,5-trimethoxyphenyl Methoxy groups increase solubility .

Physical and Chemical Properties

  • Molecular Weight : ~255.24 (estimated for C₇H₉F₃N₃S).
  • LogP : Predicted ~2.9 (similar to 5-(5-bromo-2-furyl)-4-isopropyl analogue ), indicating moderate lipophilicity.
  • Solubility: Thiol group enables solubility in polar solvents (e.g., DMF, ethanol), while -CF₃ reduces aqueous solubility .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (-CF₃, -Br) at position 5 enhance bioactivity, while bulky substituents (e.g., isopropyl) at position 4 improve selectivity .
  • Synthetic Innovations: Microwave-assisted synthesis reduces reaction times for triazole-3-thiol derivatives .

Biological Activity

4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C₇H₈F₃N₃S
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 339009-60-8

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Cytokine Inhibition : In vitro studies indicated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α by up to 60% at certain concentrations, demonstrating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : In vitro assays revealed that derivatives of triazoles possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

3. Anticancer Activity

The anticancer potential of 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been highlighted in several studies:

  • Cell Line Studies : Research involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that certain triazole derivatives exhibited cytotoxic effects. The most active compounds showed selectivity towards cancer cells while sparing normal cells .

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of various triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that compounds similar to 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol significantly inhibited TNF-α production at doses of 50 µg/mL and above.

CompoundTNF-α Inhibition (%) at 50 µg/mL
Compound A44%
Compound B60%
Compound C50%

Case Study 2: Anticancer Activity

In a comparative study of triazole derivatives against various cancer cell lines, it was found that the compound exhibited a notable cytotoxic effect on melanoma cells with an IC50 value lower than that observed for standard chemotherapeutic agents.

Cell LineIC50 (µM)Selectivity Index
IGR39 (Melanoma)12High
MDA-MB-231 (Breast)15Moderate

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